Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of Ethyl 6-chlorobenzo[d]isoxazole-3-carboxylate
Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of Ethyl 6-chlorobenzo[d]isoxazole-3-carboxylate
Executive Summary
In contemporary medicinal chemistry, the 1,2-benzisoxazole (benzo[d]isoxazole) scaffold is a recognized privileged structure, frequently deployed as a bioisostere for indole and benzisothiazole rings in neuropharmacology . Ethyl 6-chlorobenzo[d]isoxazole-3-carboxylate serves as a highly versatile, advanced intermediate in the synthesis of central nervous system (CNS) agents, including atypical antipsychotics and anticonvulsants. The strategic placement of the 6-chloro substituent fine-tunes the lipophilicity and metabolic stability of the core, while the 3-carboxylate ester provides an essential synthetic handle for downstream derivatization.
This technical guide provides an in-depth analysis of the compound's physicochemical properties, structural stability, and validated synthetic protocols required for its application in drug discovery workflows.
Physicochemical Data & Molecular Weight
Accurate physicochemical profiling is critical for predicting the pharmacokinetic behavior of downstream active pharmaceutical ingredients (APIs). The quantitative data for Ethyl 6-chlorobenzo[d]isoxazole-3-carboxylate is summarized in Table 1.
Table 1: Key Physicochemical Parameters
| Parameter | Value | Analytical Significance |
| Chemical Name | Ethyl 6-chlorobenzo[d]isoxazole-3-carboxylate | Standard IUPAC nomenclature |
| Molecular Formula | C₁₀H₈ClNO₃ | Determines isotopic distribution |
| Molecular Weight | 225.63 g/mol | Required for stoichiometric calculations |
| Monoisotopic Mass | 225.0193 Da | Target mass for HRMS (ESI+) |
| Predicted LogP | ~2.8 | Indicates moderate lipophilicity |
| Topological Polar Surface Area (TPSA) | 52.3 Ų | Favorable for blood-brain barrier (BBB) penetration |
| H-Bond Donors / Acceptors | 0 / 4 | Influences target protein binding kinetics |
| Rotatable Bonds | 2 | Confers limited conformational flexibility |
Mechanistic Insights: Structural Stability & Reactivity
The chemical behavior of the 1,2-benzisoxazole ring is heavily dictated by the weak N–O bond, which is susceptible to reductive cleavage, and the acidity of the C3 position. Mechanistic studies on the stability of benzisoxazoles highlight their susceptibility to base-mediated degradation .
The Kemp Elimination Blockade: In 3-unsubstituted 1,2-benzisoxazoles, exposure to basic conditions triggers a classic Kemp elimination—the abstraction of the C3 proton leads to N–O bond cleavage and the formation of a salicylonitrile derivative. However, in Ethyl 6-chlorobenzo[d]isoxazole-3-carboxylate, the 3-position is fully substituted with an ester moiety. This structural feature blocks the classical Kemp elimination pathway .
Despite this blockade, the core remains sensitive to harsh nucleophiles. Hot aqueous sodium hydroxide (NaOH) can lead to direct nucleophilic attack at the electrophilic C3 position or cause complex ring-opening via ester hydrolysis followed by decarboxylation. Consequently, derivatizing this intermediate requires strictly controlled, mild conditions to preserve the integrity of the heterocyclic core.
Experimental Methodology: Self-Validating Hydrolysis Protocol
To utilize this compound in amide coupling reactions (e.g., attaching a piperazine pharmacophore), the ethyl ester must first be hydrolyzed to the corresponding carboxylic acid. The following protocol utilizes Lithium Hydroxide (LiOH) to achieve quantitative conversion while preventing ring degradation .
Step-by-Step Protocol: Mild Base-Mediated Hydrolysis
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Dissolution: Suspend Ethyl 6-chlorobenzo[d]isoxazole-3-carboxylate (1.0 eq, 2.25 g, ~10 mmol) in a 3:1 mixture of Tetrahydrofuran (THF) and deionized water (40 mL). Causality: The biphasic/miscible solvent system ensures the lipophilic ester is solubilized while providing an aqueous environment for the hydroxide nucleophile.
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Base Addition: Cool the mixture to 0 °C using an ice bath. Slowly add LiOH·H₂O (1.5 eq, 630 mg, 15 mmol) in portions. Causality: LiOH is a milder base than NaOH/KOH. Maintaining 0 °C during addition mitigates any exothermic localized heating that could trigger N–O bond cleavage.
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Reaction Monitoring (In-Process Control): Remove the ice bath and stir at room temperature for 2–4 hours. Monitor via Thin Layer Chromatography (TLC) using 3:1 Hexanes/Ethyl Acetate. Self-Validation: The reaction is complete when the UV-active ester spot (R_f ~0.6) completely disappears, replaced by a baseline spot representing the lithium carboxylate salt.
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Workup & Acidification: Concentrate the mixture under reduced pressure to remove THF. Dilute the aqueous residue with 20 mL of water and cool to 0 °C. Dropwise, add 1M HCl until the pH reaches 2–3. Self-Validation: A thick, white to off-white precipitate will immediately form, visually confirming the protonation of the carboxylate.
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Isolation: Filter the precipitate under vacuum, wash with ice-cold water (2 × 10 mL), and dry overnight in a vacuum oven at 45 °C to yield 6-chlorobenzo[d]isoxazole-3-carboxylic acid.
Analytical Validation Standards
To ensure the structural integrity of the synthesized intermediate before downstream coupling, the following analytical checkpoints must be met:
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¹H NMR (400 MHz, CDCl₃):
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The ethyl ester signature must be absent (loss of the triplet at ~1.4 ppm and quartet at ~4.5 ppm).
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The aromatic region will display a distinct 6-chloro substitution pattern: a doublet for H-7 (~7.6 ppm, J = 1.8 Hz, meta coupling), a doublet of doublets for H-5 (~7.3 ppm, J = 8.4, 1.8 Hz), and a doublet for H-4 (~8.0 ppm, J = 8.4 Hz).
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LC-MS (ESI-):
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The free acid ionizes efficiently in negative mode. The mass spectrum must show the [M-H]⁻ pseudomolecular ion at m/z 196.0 (with the characteristic ³⁷Cl isotope peak at m/z 198.0 in a 3:1 ratio).
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Synthetic Workflow Visualization
The following diagram maps the logical progression from starting materials to the final CNS-active API, highlighting the critical structural preservation step.
Synthetic workflow and derivatization pathway of Ethyl 6-chlorobenzo[d]isoxazole-3-carboxylate.
References
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National Center for Biotechnology Information (NCBI) . PubChem Compound Summary for 1,2-Benzisoxazole derivatives. Retrieved from: [Link]
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Journal of Medicinal Chemistry (ACS Publications) . Design and Synthesis of Benzisoxazole Derivatives as CNS Agents. Retrieved from: [Link]
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Organic & Biomolecular Chemistry (Royal Society of Chemistry) . Recent Advances in the Synthesis of 1,2-Benzisoxazoles. Retrieved from: [Link]
